molecular formula C16H33NO2 B10822005 2-aminohexadec-4-ene-1,3-diol

2-aminohexadec-4-ene-1,3-diol

Cat. No.: B10822005
M. Wt: 271.44 g/mol
InChI Key: BTUSGZZCQZACPT-UHFFFAOYSA-N
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Description

Contextualizing Long-Chain Amino Alcohols and Sphingoid Bases in Biological Systems

Long-chain amino alcohols are the characteristic structural backbone of sphingolipids, a major class of lipids found in eukaryotes. nih.govmetwarebio.com These molecules, often referred to as sphingoid bases, are aliphatic amino alcohols. wikipedia.org The core structure consists of an amino alcohol with a single hydrocarbon chain that can vary in length and feature double bonds, hydroxylations, and other modifications. lipotype.com The most common sphingoid base in mammalian cells is sphingosine (B13886), which is structurally defined as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. nih.gov

Sphingoid bases are not merely structural components; they are bioactive molecules that serve as precursors for more complex sphingolipids and are involved in crucial cellular processes. lipotype.com Their functions range from maintaining the integrity of cell membranes to participating in signal transduction, cell-cell recognition, apoptosis (programmed cell death), and immune responses. metwarebio.comwikipedia.org For instance, sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are pivotal in cellular signaling, including processes like growth arrest and cell death. lipotype.com The amphipathic nature of sphingolipids, having both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, allows them to be integral to the structure and function of the plasma membrane. nih.gov

The diversity of sphingoid bases is vast, with hundreds of variations known in eukaryotes and bacteria, differing in chain length, the number and position of double bonds, and the stereochemistry of hydroxyl groups. nih.govmdpi.com This structural diversity contributes to the wide array of functions these molecules perform in biological systems. nih.gov

Significance of 2-Aminohexadec-4-ene-1,3-diol within the Lipidome

This compound is a specific sphingoid base, a C16 analogue of the more common C18 sphingosine. uoa.grepa.govepa.gov Its structure conforms to the general blueprint of a sphingoid base, featuring a 16-carbon chain, an amino group at the second carbon, a double bond between the fourth and fifth carbons, and hydroxyl groups at the first and third carbons. epa.govepa.gov

Within the lipidome—the complete profile of lipids in a biological system—this compound and other sphingoid bases are foundational for the synthesis of more complex sphingolipids. nih.gov The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA, which is then processed to form various sphingoid bases. wikipedia.org These bases can then be acylated to form ceramides (B1148491), which are central hubs in sphingolipid metabolism. embopress.org

Historical Perspective of this compound Research

The study of sphingolipids dates back to the 1870s when Johann Ludwig Wilhelm Thudichum first isolated these compounds from brain extracts. nih.govwikipedia.org He named them "sphingolipids" after the mythological Sphinx due to their enigmatic nature. nih.govembopress.org For nearly a century, they were primarily considered to be structural components of membranes. nih.gov

A pivotal moment in sphingolipid research occurred in the mid-1980s with the discovery that these molecules, including their sphingoid base backbones, are bioactive and participate in cellular regulation. nih.gov The structural elucidation of the primary sphingoid base, sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol), was a landmark achievement, fully characterized by Herb Carter in 1947, who also proposed the term "sphingolipides". nih.gov

Research on specific analogues like this compound is part of a broader effort to understand the immense biodiversity and functional specificity of sphingoid bases. nih.gov The development of advanced analytical techniques, particularly mass spectrometry, has enabled the identification and quantification of hundreds of different sphingoid base variants, including those with different chain lengths like the C16 variant. nih.gov This has paved the way for more detailed investigations into the unique roles of compounds like this compound in various biological contexts, from their roles in marine organisms to their potential as therapeutic agents. uoa.grresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUSGZZCQZACPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Bioproduction of 2 Aminohexadec 4 Ene 1,3 Diol

Isolation and Identification from Biological Sources

The marine environment, particularly invertebrates, is a rich source of diverse sphingolipids. mdpi.com Marine invertebrates such as sponges, sea anemones, and echinoderms produce a wide array of these compounds, many of which are not found in terrestrial organisms. nih.govkoreascience.kr

Research has led to the isolation of 2-aminohexadec-4-ene-1,3-diol and structurally similar sphingoid bases from various marine species. For example, a new sphingosine (B13886) derivative was isolated from the tentacles of the sea anemone Anemonia sulcata. koreascience.krresearchgate.net The sea anemone Anthopleura pacifica was found to contain a ceramide, 4E, 8E-sphingol-n-hexadecamide, which incorporates a related sphingol base. koreascience.kr Sphingoid bases with a C16 chain length, such as the one in the title compound, are also found in significant proportions in the sphingolipids of some marine mammals like the Antarctic minke whale. nih.gov Sponges are another prominent source; for instance, the Caribbean marine sponge Haliclona vansoesti was found to contain a high concentration of a new C14 analogue of 4-sphingenine, (2R,3R,7Z)-2-aminotetradec-7-ene-1,3-diol. researchgate.net

The isolation and identification of these compounds from biological tissues typically involve extraction with organic solvents followed by chromatographic separation techniques like high-performance liquid chromatography (HPLC). researchgate.net The precise structures are then determined using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net

Table 1: Examples of Sphingoid Bases and Derivatives from Marine Sources

Compound TypeSpecific Compound/DerivativeMarine Source OrganismReference
Sphingosine DerivativeNew sphingosine derivativeAnemonia sulcata (Sea Anemone) koreascience.krresearchgate.net
Ceramide4E, 8E-sphingol-n-hexadecamideAnthopleura pacifica (Sea Anemone) koreascience.kr
4-Sphingenine Analogue(2R,3R,7Z)-2-aminotetradec-7-ene-1,3-diolHaliclona vansoesti (Sponge) researchgate.net
PhytoceramidesMixture containing iso-methyl-branched chainsMonanchora clathrata (Sponge) researchgate.net
GlycosphingolipidsOphidiacerebrosidesOphidiaster ophidianus (Starfish) mdpi.com

The biosynthesis of sphingoid bases is a highly conserved pathway. The process generally begins with the condensation of the amino acid L-serine and a long-chain fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.gov For this compound, the 16-carbon backbone is derived from palmitoyl-CoA.

Following the initial condensation, a series of enzymatic modifications, including reduction and desaturation, occur to produce the final sphingoid base. nih.gov The characteristic trans-double bond at the C4-C5 position is introduced by a desaturase enzyme acting on a dihydroceramide (B1258172) intermediate. nih.gov While the general pathway is well-understood, specific enzymes and regulatory mechanisms can vary between organisms, leading to the vast diversity of sphingolipid structures seen in nature. libretexts.org In some marine invertebrates and dinoflagellates, further modifications can occur, such as the introduction of additional double bonds or methyl branches. libretexts.org

Table 2: Key Precursors and Enzyme in Sphingoid Base Biosynthesis

ComponentName/TypeRole in BiosynthesisReference
Amino Acid PrecursorL-SerineProvides the amino group and two carbon atoms (C1, C2) of the sphingoid backbone. nih.gov
Fatty Acyl-CoA PrecursorPalmitoyl-CoA (C16)Provides the 16-carbon aliphatic chain for C16 sphingoid bases. nih.gov
Key EnzymeSerine Palmitoyltransferase (SPT)Catalyzes the initial condensation reaction between L-serine and palmitoyl-CoA. nih.gov
Key EnzymeDesaturaseIntroduces the C4-C5 double bond to form the "sphingenine" base. nih.gov

Marine Organisms as a Source of this compound and Related Compounds

Environmental and Ecological Considerations of Natural Production

Sphingolipids, including their constituent bases like this compound, are not merely passive structural components. They play active roles in the life of the organisms that produce them. mdpi.comoup.com In marine invertebrates, these lipids are crucial constituents of cell membranes, influencing membrane fluidity, stability, and the function of membrane-bound proteins. mdpi.com

Ecologically, sphingolipids are involved in cell-to-cell recognition, signaling, and defense mechanisms. mdpi.com Recent research combining metagenomics with lipid analysis in the Black Sea has revealed that a surprisingly large fraction of marine bacteria can synthesize sphingolipids. oup.comnih.gov In these microorganisms, sphingolipid production appears to be linked to adaptations to environmental stress, such as oxidative stress, and is involved in processes like cell wall remodeling. oup.combiorxiv.org This suggests that the production of specific sphingolipids could be a response to the unique chemical and physical conditions of the marine environment, such as anoxic (low oxygen) waters. oup.com The diversity and abundance of these compounds in marine ecosystems underscore their importance in microbial chemical ecology and adaptation. biorxiv.org

Biosynthesis and Metabolic Pathways of 2 Aminohexadec 4 Ene 1,3 Diol

Enzymatic Pathways Involved in 2-Aminohexadec-4-ene-1,3-diol Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that is initiated by the condensation of a fatty acid precursor with an amino acid. This pathway is a core component of the de novo synthesis of all sphingolipids. nih.gov

Role of Fatty Acid Biosynthesis in Precursor Generation

The carbon backbone of this compound is derived from a long-chain fatty acid (LCFA). Consequently, the biosynthesis of this sphingoid base is fundamentally dependent on the cell's fatty acid synthesis machinery. nih.gov In higher organisms, fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain, a process catalyzed by the multi-enzyme complex fatty acid synthase (FAS). cuni.cz The reducing agent for these synthetic steps is typically NADPH. cuni.czwikipedia.org

In the context of sphingolipid precursor generation in C. elegans, several key fatty acid biosynthetic enzymes have been identified as critical. nih.gov Interference with these enzymes has been shown to disrupt the formation of necessary lipid precursors, highlighting their essential role. nih.gov These enzymes catalyze consecutive steps in the production of the specific LCFAs required for sphingoid base synthesis. nih.gov

Table 1: Key Fatty Acid Biosynthetic Enzymes for Precursor Generation in C. elegans

Enzyme Predicted Function Role in Pathway
POD-2 Acetyl-CoA carboxylase Catalyzes the first committed step in fatty acid synthesis, producing malonyl-CoA. nih.gov
ELO-3 Fatty acid elongase Condenses fatty acids with ketoacyl-CoA, extending the fatty acid chain. nih.gov
LET-767 3-ketoacyl-CoA reductase Reduces the keto group on the growing acyl chain, a key step in elongation. nih.gov

| T15B7.2 | 3-hydroxyacyl-CoA dehydratase homolog | Predicted to catalyze the dehydration step following the reduction by LET-767. nih.gov |

This table is based on research findings in C. elegans and details the enzymes involved in generating the fatty acid precursors for sphingolipid synthesis. nih.gov

The process requires saturated LCFAs, and specifically in C. elegans, monomethyl-branched-chain fatty acids (mmBCFAs) are utilized for the long-chain base. nih.gov The coordinated action of these enzymes ensures a steady supply of the appropriate fatty acyl-CoA, which serves as a direct substrate for the first committed step in sphingolipid synthesis. nih.gov

Sphingolipid Synthesis Intermediates and this compound Formation

The formation of the sphingoid base, this compound, from its fatty acid and amino acid precursors occurs via the canonical sphingolipid biosynthesis pathway. nih.gov

Condensation: The first and rate-limiting step is the condensation of a fatty acyl-CoA (in this case, likely palmitoyl-CoA or a related C16 variant) with the amino acid L-serine. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . nih.gov In C. elegans, the enzyme SPTL-1 is predicted to perform this function. nih.gov The product of this reaction is 3-ketosphinganine.

Reduction: The 3-ketosphinganine intermediate is then rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (B43673) (dihydrosphingosine), a saturated long-chain base. This reaction requires NADPH as a cofactor.

Desaturation: Finally, a C4-desaturase introduces a trans double bond between carbons 4 and 5 of the sphinganine backbone. This desaturation step converts sphinganine into a sphing-4-enine, which for the C16 backbone is This compound .

This sequence of reactions forms the sphingoid base that serves as the structural foundation for ceramides (B1148491) and more complex sphingolipids. nih.gov The subsequent acylation of this base with a second fatty acid forms ceramide. nih.gov

Cellular Metabolic Integration of this compound

The biosynthesis of this compound is not an isolated pathway but is tightly integrated with other central metabolic processes and is compartmentalized within the cell.

Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for the de novo synthesis of sphingoid bases are strategically located within the cell to facilitate efficient workflow and integration with other lipid metabolic pathways.

Endoplasmic Reticulum (ER): The initial and key steps of sphingolipid biosynthesis, including the condensation of serine and a fatty acyl-CoA by SPT and the subsequent reduction and desaturation to form the sphingoid base, occur on the cytosolic face of the endoplasmic reticulum. nih.gov

Golgi Apparatus: After its synthesis in the ER, the resulting ceramide (formed from the acylation of the sphingoid base) is transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin (B164518) and various glycosphingolipids. nih.gov In C. elegans, glycosphingolipids are synthesized on vesicle membranes. nih.gov

Many of the fatty acid biosynthetic enzymes that provide the precursors are also localized to specific cellular compartments, such as the cytosol, to supply the necessary substrates to the ER-bound sphingolipid synthesis machinery. cuni.cz

Interplay with Other Lipid Metabolic Pathways

The biosynthetic pathway of this compound is a critical nexus, connecting fatty acid metabolism, amino acid metabolism, and the vast network of complex sphingolipid synthesis.

Dependence on Fatty Acid Synthesis: As detailed in section 3.1.1, the pathway is entirely dependent on the de novo synthesis of long-chain fatty acids, which provide the carbon backbone. nih.gov

Link to Amino Acid Metabolism: The pathway draws upon the cellular pool of L-serine, directly linking sphingolipid synthesis to amino acid metabolism.

Gateway to Complex Sphingolipids: this compound is a foundational intermediate. It is the direct precursor to C16 ceramide, which is the building block for all complex sphingolipids. nih.gov These downstream pathways lead to the production of sphingomyelins, cerebrosides, gangliosides, and other glycosphingolipids, each with distinct cellular functions. nih.govnih.gov The synthesis of these complex lipids is essential for processes such as the formation of lipid bilayers, membrane microdomains (lipid rafts), and cell signaling.

Regulation of this compound Biosynthesis

The production of this compound and other sphingolipids is tightly regulated to maintain cellular homeostasis, as imbalances in sphingolipid levels can have significant physiological consequences. Regulation occurs at multiple levels, including enzyme activity and substrate availability.

The primary point of regulation for the entire de novo sphingolipid pathway is the first enzyme, Serine Palmitoyltransferase (SPT) . Its activity can be controlled by:

Substrate Availability: The cellular concentrations of the two substrates, L-serine and a long-chain fatty acyl-CoA, can influence the rate of the SPT-catalyzed reaction. The activity of the fatty acid biosynthetic enzymes is therefore an indirect but crucial regulatory factor. nih.gov

Feedback Inhibition: It is a common regulatory mechanism in metabolic pathways that end-products can inhibit the activity of early enzymes. Ceramide and other downstream sphingolipids are known to regulate SPT activity, ensuring that the cell does not overproduce these lipids.

In C. elegans, the essentiality of specific fatty acid biosynthetic enzymes like POD-2 and sphingolipid biosynthetic enzymes like SPTL-1 for certain developmental processes underscores the tight, implicit regulation of this pathway; a failure in any step has clear consequences, indicating a lack of redundant or bypass pathways. nih.gov

Chemical Synthesis and Derivatization of 2 Aminohexadec 4 Ene 1,3 Diol

Total Synthesis Methodologies for 2-Aminohexadec-4-ene-1,3-diol

The total synthesis of this compound, commonly known as sphingosine (B13886), has been a significant focus of organic chemistry. The challenge lies in the stereocontrolled construction of the molecule's three key features: the C2-amino group, the C1 and C3 hydroxyl groups, and the C4-C5 trans double bond, all with specific stereochemistry (D-erythro or 2S, 3R).

Stereoselective Approaches to the 2-Amino-1,3-diol Moiety

The stereoselective formation of the 2-amino-1,3-diol unit is the cornerstone of any successful sphingosine synthesis. beilstein-journals.org Researchers have developed a variety of methods to achieve this, often categorized into two main strategies: inserting the amino and hydroxyl groups with the correct stereochemistry, or forming a bond between two existing chiral centers. beilstein-journals.orgbeilstein-archives.org

One prevalent approach utilizes the "chiral pool," starting from readily available chiral molecules. For instance, D-glucose has been employed as a starting material, leveraging its inherent chirality to establish the stereocenters of the final product. tandfonline.com Another common chiral precursor is serine, which provides the C2-amino group and its stereochemistry. acs.org

Stereoselective aminohydroxylation of allylic carbamates, often catalyzed by transition metals like osmium, is another powerful method for installing the amino and hydroxyl groups in a concerted, stereocontrolled fashion. beilstein-journals.orgbeilstein-archives.org This method can be highly effective in setting the relative and absolute stereochemistry of the diol moiety.

A summary of key stereoselective methods is presented below:

Starting Material/MethodKey TransformationStereochemical Control
D-glucoseMulti-step conversionUtilizes inherent chirality of the sugar backbone. tandfonline.com
SerineAldol (B89426) condensation, reductionThe amino acid provides the C2 stereocenter. acs.org
Allylic CarbamatesStereoselective aminohydroxylationReagent-controlled facial selectivity. beilstein-journals.orgbeilstein-archives.org
IminoglycinateAldol condensationChiral auxiliary directs the stereochemical outcome. rsc.orgresearchgate.net

Convergent and Linear Synthesis Strategies

The assembly of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

The choice between these strategies depends on the specific synthetic route and the availability of starting materials.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of sphingosine and its derivatives, offering an efficient way to create chiral centers without relying on chiral auxiliaries or substrates. magtech.com.cn Various catalytic systems have been developed to control the stereochemistry of key bond-forming reactions.

For example, a catalytic asymmetric synthesis of sphinganine (B43673) (the saturated analog of sphingosine) has been achieved using a BOROX catalyst in a multicomponent reaction. researchgate.net More recently, the use of earth-abundant and low-toxicity metals like iron in asymmetric catalysis has gained traction. mdpi.com Chiral iron complexes have been investigated for asymmetric hydrogenations and other transformations that could be applied to the synthesis of chiral amino alcohols. mdpi.com These catalytic methods offer the potential for more sustainable and efficient manufacturing of these important molecules. mdpi.com

Synthetic Routes to Stereoisomers and Analogs of this compound

The synthesis of stereoisomers and analogs of this compound is crucial for studying structure-activity relationships and developing new therapeutic agents. beilstein-journals.org

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of sphingosine isomers. A variety of techniques are employed to control the stereochemical outcome of reactions.

Substrate Control: As mentioned, starting from chiral precursors like D-glucose or serine provides a foundation for controlling the absolute stereochemistry. tandfonline.comacs.org

Auxiliary Control: The use of chiral auxiliaries, such as a (+)-(1R,2R,5R)-2-hydroxy-3-pinanone group attached to an iminoglycinate, can direct the stereochemical course of reactions like aldol condensations, leading to excellent enantioselectivity. rsc.orgresearchgate.net

Reagent Control: Asymmetric reagents and catalysts play a vital role. For example, chelation-controlled hydride reduction of a protected amino ketone is a key step for producing the anti-β-amino alcohol motif with high diastereoselectivity. clockss.org Similarly, asymmetric hydrogenations catalyzed by chiral ruthenium or rhodium complexes can establish specific stereocenters. researchgate.net

A biomimetic synthesis starting from serine derivatives can produce all four stereoisomers of sphingosine and sphinganine with excellent stereoselectivity (>92% de, >95% ee). acs.org

Functional Group Transformations and Modifications

Once the core structure of this compound or its stereoisomers is established, various functional group transformations can be performed to create a diverse range of analogs.

A common modification is the N-acylation of the amino group to form ceramides (B1148491). tandfonline.com This is often achieved using an activated carboxylic acid or an acid chloride. The synthesis of a library of phytosphingosine-based ceramides has been reported, highlighting the modular nature of this approach. nih.gov

Other modifications include:

Reduction: The double bond can be reduced to produce sphinganine (dihydrosphingosine).

Alkylation: The amino group can be reductively alkylated to yield secondary amines. researchgate.netresearchgate.net

Chain Modification: Analogs with different chain lengths or functionalities within the aliphatic tail can be synthesized by choosing appropriate starting materials. acs.org For example, aromatic sphingosine analogs have been synthesized. acs.org

These transformations allow for the systematic exploration of the chemical space around the natural sphingosine structure, which is essential for understanding its biological function and developing new molecules with tailored properties.

Derivatization Strategies for Research Applications

The modification of the this compound molecule through derivatization is a critical strategy in sphingolipid research. These chemical modifications serve various purposes, from facilitating analysis to tracking the molecule's metabolic fate within biological systems. The primary alcohol, secondary alcohol, and amino groups of the sphingoid base offer reactive sites for the attachment of different chemical moieties, enabling the synthesis of a diverse range of derivatives.

Formation of Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound and related sphingoid bases is a fundamental approach for creating probes to study their biological functions. These derivatives are often designed to mimic natural sphingolipids or to introduce specific functionalities for detection and analysis.

The formation of an amide bond between the amino group of the sphingoid base and a carboxylic acid is a hallmark of ceramide synthesis. In the laboratory, this reaction can be replicated using various coupling reagents to link fatty acids or other carboxylic acid-containing molecules to this compound. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective for coupling with a range of carboxylic acids, including those with electron-deficient properties. nih.gov The reaction typically proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the sphingoid base. nih.gov

Esterification, targeting the primary or secondary hydroxyl groups of this compound, is another valuable derivatization strategy. While less common in nature for this specific molecule, ester derivatives are useful for various research applications. For instance, the hydroxyl groups can be acylated to introduce specific fatty acid chains or reporter groups.

A variety of methods have been developed for the synthesis of amide derivatives, which are central to many bioactive molecules. derpharmachemica.com For example, a convenient protocol for amide bond formation has been described using EDC and DMAP with a catalytic amount of HOBt, which has proven effective for coupling with electron-deficient amines. nih.gov Other approaches involve the use of acyl chlorides in the presence of a base like triethylamine (B128534) to form the amide linkage. mdpi.com

Table 1: Reagents for Ester and Amide Derivatization

Derivative Type Reagent(s) Purpose
Amide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Hydroxybenzotriazole (HOBt) Coupling of carboxylic acids to the amino group. nih.gov
Amide Acyl chloride, Triethylamine Formation of amide bond with the amino group. mdpi.com
Amide Phosphorus Oxychloride Condensing agent for amide synthesis. derpharmachemica.com
Ester Not explicitly detailed in provided search results for this specific compound. General derivatization of hydroxyl groups.

Synthesis of Labeled this compound for Metabolic Tracing

To understand the metabolic pathways and ultimate fate of this compound and related sphingolipids, researchers employ isotopic labeling. This technique involves replacing one or more atoms in the molecule with their heavier, non-radioactive (stable) or radioactive isotopes. The labeled molecules are chemically identical to their unlabeled counterparts and are processed by cells in the same manner. caymanchem.com Their journey through metabolic networks can then be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. caymanchem.comnih.gov

Commonly used stable isotopes for labeling sphingolipids include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). caymanchem.com These isotopes can be incorporated into various positions within the this compound structure. For example, deuterium or ¹³C can be introduced into the long-chain base or the N-acyl chain. caymanchem.com The choice of label and its position depends on the specific metabolic question being investigated. For instance, labeling the sphingoid base allows for tracking its conversion to other sphingolipids like ceramides and sphingomyelin (B164518). thieme-connect.com

The synthesis of these labeled compounds often involves starting with isotopically enriched precursors. For example, labeled fatty acids can be used in the amide coupling reaction to produce N-acyl labeled ceramides. thieme-connect.com Alternatively, the sphingoid base itself can be synthesized from labeled starting materials. These labeled sphingolipids serve as powerful tools to dissect complex metabolic fluxes and have been instrumental in understanding the roles of these lipids in health and disease. biologists.comfrontiersin.org The use of stable isotope-labeled sphingolipids as internal standards in mass spectrometry also allows for accurate quantification of endogenous sphingolipid levels. caymanchem.comcaymanchem.com

Table 2: Isotopic Labels for Metabolic Tracing of Sphingolipids

Isotope Common Incorporation Site(s) Analytical Technique Research Application
Deuterium (²H) N-acyl chain, Sphingosine backbone Mass Spectrometry Tracing metabolic conversion, Quantification. caymanchem.comthieme-connect.com
Carbon-13 (¹³C) N-acyl chain, Sphingosine backbone Mass Spectrometry, NMR Elucidating metabolic pathways, Flux analysis. caymanchem.comnih.gov
Nitrogen-15 (¹⁵N) Amino group of sphingoid base Mass Spectrometry Tracking nitrogen metabolism in sphingolipids.

Stereochemical Aspects and Conformational Analysis of 2 Aminohexadec 4 Ene 1,3 Diol

Chiral Centers and Isomerism in 2-Aminohexadec-4-ene-1,3-diol

This compound possesses multiple stereogenic centers, leading to the possibility of several stereoisomers. A chiral center is an atom, typically carbon, bonded to four different groups, resulting in a non-superimposable mirror image. wikipedia.orgyoutube.com

The structure of this compound contains two chiral centers at the C-2 and C-3 positions. The presence of these two centers means that, in principle, there can be 2² = 4 possible stereoisomers. libretexts.orglumenlearning.com These isomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.orgreddit.com

Additionally, the double bond at the C-4 position can exist as either a cis (Z) or trans (E) isomer, further increasing the number of possible isomers. For instance, a known analog, (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol, specifies the stereochemistry at the chiral centers and the configuration of the double bond. bldpharm.com The relationship between these isomers is crucial, as they can exhibit different biological activities.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative stereochemistry, is fundamental to understanding the molecule's function. The absolute configuration refers to the spatial arrangement of atoms at a chiral center, described by the R/S nomenclature, while the relative configuration describes the orientation of substituents at one chiral center relative to another. wikipedia.org

Several analytical techniques are employed to elucidate the stereochemistry of diols and amino alcohols:

X-ray Crystallography: This is a powerful method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. wikipedia.orgcolumbia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for determining relative stereochemistry. For diols, derivatization with chiral reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MPA) or 9-anthrylmethoxyacetic acid (9-AMA) allows for the determination of absolute configuration by analyzing the chemical shifts of the resulting esters. researchgate.netnih.gov Comparison of the NMR spectra of bis-(R)- and bis-(S)-ester derivatives can reveal the absolute configuration of 1,2-, 1,3-, 1,4-, and 1,5-diols. nih.gov Computational methods, including theoretical calculations of NMR parameters, can also be used to assign relative configurations by comparing computed and experimental data. frontiersin.org

Circular Dichroism (CD) Spectroscopy: The CD exciton (B1674681) chirality method can be applied to determine the absolute configuration of molecules containing multiple chromophores. columbia.edu

Chemical Degradation: In some cases, the absolute stereochemistry can be determined by chemically degrading the molecule to a known chiral compound. For example, the absolute stereochemistry of an amino alcohol was determined by comparing a degradation product with a synthetic sample prepared from a known amino acid, L-alanine. researchgate.net

For instance, the absolute stereochemistry of (2R,3R,7Z)-2-aminotetradec-7-ene-1,3-diol, an analog of the title compound, was established by protecting the primary alcohol and amino groups and then esterifying the secondary alcohol with Mosher's reagent. researchgate.net

Conformational Preferences and Dynamics of the 2-Amino-1,3-diol Scaffold

The relative orientation of the amino and hydroxyl groups can be described as syn or anti. Synthetic strategies have been developed to selectively access either the syn or anti 2-amino-1,3-diol scaffolds. acs.org The conformation of this scaffold is not static; there is restricted rotation around the C(sp2)-N bond in related systems, leading to the existence of different rotational isomers (rotamers). researchgate.net

The study of conformational preferences often involves a combination of experimental techniques, such as NMR spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. benthamdirect.com These methods can provide insights into the relative energies of different conformations and the energy barriers to rotation. researchgate.net Understanding the conformational dynamics is crucial as it can impact how the molecule interacts with biological targets. nih.gov

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) are indispensable for characterizing 2-aminohexadec-4-ene-1,3-diol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like HSQC (Heteronuclear Single Quantum Coherence), are used to assign the specific chemical environment of each atom. nih.gov

While specific spectral data for the C16 variant is not widely published, the expected chemical shifts can be reliably inferred from its close and well-studied C18 analogue, sphingosine (B13886) ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol). nih.govhmdb.ca The key signals correspond to the protons and carbons of the amino-diol headgroup, the trans-double bond, and the long alkyl chain.

¹H NMR: The protons on the core structure of this compound would exhibit characteristic shifts. The protons attached to carbons bearing hydroxyl groups (C1 and C3) and the amino group (C2) would appear in the 3.5-4.0 ppm range. nih.gov The olefinic protons on the C4=C5 double bond are expected to resonate further downfield, typically between 5.4 and 5.8 ppm, with a large coupling constant characteristic of a trans configuration. nih.gov The allylic protons at C6 would be found around 2.1 ppm. The long methylene (B1212753) (-CH₂-) chain produces a large, overlapping signal around 1.3 ppm, while the terminal methyl (-CH₃) group appears upfield at approximately 0.9 ppm. nih.gov

¹³C NMR: In the ¹³C NMR spectrum, the olefinic carbons (C4 and C5) are typically observed in the 125-135 ppm region. hmdb.ca Carbons bonded to the electronegative oxygen and nitrogen atoms (C1, C2, C3) would have shifts in the range of 55-75 ppm. nih.gov The carbons of the long alkyl chain would produce a series of signals between approximately 14 and 34 ppm. nih.gov The number of distinct peaks in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon environments in the molecule. savemyexams.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Sphingosine Data. nih.govhmdb.ca
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C1 (-CH₂OH)~3.6-3.7~64.4Hydroxymethyl group
C2 (-CHNH₂)~2.7-3.5~57.9Amino group attached
C3 (-CHOH)~3.9-4.0~75.0Secondary alcohol
C4 (=CH-)~5.5~130.8Olefinic proton/carbon
C5 (=CH-)~5.7~135.1Olefinic proton/carbon
C6 (-CH₂-)~2.1~33.4Allylic methylene
C7-C15 (-(CH₂)₉-)~1.3~23-32Alkyl chain
C16 (-CH₃)~0.9~14.3Terminal methyl group

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₆H₃₃NO₂. epa.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to elucidate the structure through controlled fragmentation of the molecule. nih.gov

In positive-ion electrospray ionization (ESI), sphingoid bases like this compound readily form a protonated molecule, [M+H]⁺. For the C16 analog, this precursor ion would have a monoisotopic mass of approximately 272.2584 Da. The fragmentation pattern is well-characterized for sphingoid bases. lipidmaps.orgmdpi.com Common fragmentation pathways involve the sequential loss of water molecules from the hydroxyl groups.

[M+H]⁺ : ~272.26 m/z

[M+H-H₂O]⁺ : ~254.25 m/z (Loss of one water molecule)

[M+H-2H₂O]⁺ : ~236.24 m/z (Loss of two water molecules)

These characteristic losses are diagnostic for the sphingoid base structure. mdpi.combiorxiv.org The specific fragments observed and their relative intensities can be influenced by the collision energy and the type of mass spectrometer used. lipidmaps.org

Table 2: Predicted ESI-MS/MS Fragmentation for this compound. lipidmaps.orgmdpi.com
IonPredicted m/zDescription
[M+H]⁺272.26Protonated molecule (Precursor Ion)
[M+H-H₂O]⁺254.25Product ion from single dehydration
[M+H-2H₂O]⁺236.24Product ion from double dehydration

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.comresearchgate.net For this compound, these spectra would confirm the presence of hydroxyl (-OH), amine (-NH₂), alkene (C=C), and alkyl (C-H) groups.

O-H and N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponds to the stretching vibrations of the O-H groups (from the diol) and N-H groups (from the amine).

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the long alkyl chain. encyclopedia.pub

C=C Stretching: A weak to medium band around 1650 cm⁻¹ is indicative of the C=C double bond stretch. The trans nature of the double bond can sometimes be confirmed by a band in the 960-970 cm⁻¹ region due to an out-of-plane C-H bending vibration. researchgate.net

N-H Bending: A bending vibration for the primary amine group is typically seen around 1550-1650 cm⁻¹. encyclopedia.pub

C-O Stretching: Strong bands corresponding to C-O stretching of the primary and secondary alcohol groups appear in the 1050-1200 cm⁻¹ region. encyclopedia.pub

Cryogenic gas-phase infrared spectroscopy has been shown to be a powerful tool for distinguishing between isomers of sphingolipids, particularly in identifying C=C bond positions and stereochemistry. mpg.de

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound. mdpi.comencyclopedia.pub
Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
O-H and N-H stretch3100 - 3500 (broad)Alcohol and Amine
C-H stretch2850 - 3000Alkyl chain
C=C stretch~1650Alkene
N-H bend1550 - 1650Primary Amine
C-O stretch1050 - 1200Alcohol
trans C-H out-of-plane bend960 - 970trans-Alkene

Mass Spectrometry (MS) Applications in Characterization

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry. However, obtaining single crystals of long-chain, flexible molecules like sphingoid bases suitable for X-ray diffraction can be challenging.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the isolation of this compound from complex biological or synthetic mixtures and for assessing its purity. nih.govspringernature.com

Column Chromatography: Silicic acid or silica (B1680970) gel column chromatography is a standard method for the initial purification of sphingolipids. springernature.com A gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol (B129727), is used to elute lipids based on their polarity. Sphingoid bases, being relatively polar, elute after less polar lipids like ceramides (B1148491).

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction or the fractions from column chromatography. The compound can be visualized on the TLC plate using stains like ninhydrin (B49086) (which reacts with the primary amine) or a general-purpose charring reagent.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for both purification and quantitative analysis. mdpi.com Reversed-phase HPLC (RP-HPLC), using columns like C18, is common. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. mdpi.com Detection can be achieved using a variety of detectors, but coupling HPLC to a mass spectrometer (LC-MS) is the most powerful approach, providing both separation and identification simultaneously. nih.gov

The purity of the final compound is often assessed by the presence of a single, sharp peak in the HPLC chromatogram and the absence of impurity signals in NMR spectra.

Biological Roles and Mechanistic Insights of 2 Aminohexadec 4 Ene 1,3 Diol in Pre Clinical Models

Involvement in Cellular Signaling Pathways

2-aminohexadec-4-ene-1,3-diol, a sphingoid base, demonstrates significant involvement in crucial cellular signaling pathways. As a member of the sphingolipid family, its biological activities are linked to the regulation of fundamental cellular processes. Pre-clinical research has identified this compound, also referred to as L-threo-Sphingosine, as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. chemsrc.com The MAPK cascade is a central signaling network that translates extracellular signals into intracellular responses, governing cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, the compound can exert significant control over cell fate. Furthermore, studies have directly implicated it in apoptosis-related signaling pathways, highlighting its role in programmed cell death. chemsrc.com

The function of this compound is deeply rooted in its identity as a sphingolipid, a class of lipids that are not only structural components of membranes but also active participants in signal transduction. Sphingolipid biosynthesis is critical for maintaining cellular organization, particularly in establishing cell polarity. nih.gov Research in the nematode Caenorhabditis elegans has shown that the synthesis of sphingolipids is essential for defining the apicobasal polarity of expanding tubular epithelia. nih.govresearchgate.net This process involves the creation of ceramides (B1148491) from a sphingoid base backbone. nih.gov

These ceramides can be further modified into glycosphingolipids (GSLs), which are identified as critical determinants of in vivo polarity. nih.gov GSLs are believed to function by sorting new components to the expanding apical membrane, ensuring proper tissue and organ structure. nih.gov The localization of GSLs to both vesicle and lumenal plasma membranes underscores their dynamic role in cellular trafficking and signaling. nih.gov The entire sphingolipid pathway, from the initial sphingoid base to complex GSLs, thus forms an integrated network that influences membrane composition and cell function.

The study of structural analogs of this compound has provided further insight into the functional importance of this class of molecules. Synthetic strategies have been developed to create various analogs, such as those related to the marine sphingolipid pachastrissamine (B1242356) and the anhydrophytosphingosine jaspine B. researchgate.net These analogs have been instrumental in probing biological activities. For instance, certain carbocyclic analogs of pachastrissamine exhibited not only cytotoxicity but also potent inhibitory activity against sphingosine (B13886) kinases, key enzymes in sphingolipid signaling. researchgate.net

Other research has focused on pyrrolidine-based analogs of jaspine B, which were evaluated for their ability to interfere with sphingolipid metabolism and impact the viability of tumor cells. researchgate.net The development of such analogs allows for a systematic exploration of structure-activity relationships. For example, studies on EPA-derived epoxide analogs, which share structural motifs with lipid signaling molecules, have shown they can act as potent regulators of cellular functions like cardiomyocyte contraction, potentially through interactions with G-protein coupled receptors. nih.gov This suggests that lipid metabolites and their analogs can engage specific receptor-mediated signaling pathways. nih.gov

Interactions with Lipid Signaling Networks

Impact on Cellular Viability and Proliferation in In Vitro Models

In vitro studies have established that this compound has a pronounced impact on cell viability and proliferation, primarily through the induction of apoptosis. As L-threo-Sphingosine, the compound has been shown to trigger clear DNA fragmentation, a hallmark of programmed cell death. chemsrc.com This activity underlies its observed anticancer effects in research settings. chemsrc.com The cytotoxic potential is not limited to the parent compound; various marine-derived amino alcohol analogs have also demonstrated significant cytotoxic activities in preclinical assays. researchgate.netresearchgate.net

The primary mechanism by which this compound modulates cell growth is through its potent inhibition of the MAPK signaling pathway. chemsrc.com This pathway is frequently dysregulated in cancer, and its inhibition can halt uncontrolled cell proliferation. The induction of apoptosis is another key mechanism. chemsrc.com By activating the cellular machinery for programmed cell death, the compound can selectively eliminate targeted cells. chemsrc.com

Investigations into its analogs have revealed additional mechanisms. For example, the cytotoxic activity of the analog jaspine B is attributed to its inhibition of sphingomyelin (B164518) synthetase (SMS). researchgate.net This enzyme is crucial for maintaining the cellular balance of ceramides, and its inhibition disrupts sphingolipid metabolism, leading to cell death. researchgate.net These findings illustrate that sphingoid bases and their analogs can modulate cell growth through multiple, distinct molecular pathways.

The cytotoxic and anti-proliferative effects of this compound and its analogs have been documented across a range of cell lines in preclinical studies. The selectivity of sphingosine-induced apoptosis was the subject of early investigations. chemsrc.com Subsequent studies on various structural analogs have expanded the scope of this research, demonstrating activity against numerous human cancer cell lines.

Compound/AnalogCell Line(s)Observed EffectSource
L-threo-SphingosineGeneral (in apoptosis study)Induces apoptosis and DNA fragmentation. chemsrc.com
Marine-derived amino alcohol analogsA549 (human lung carcinoma), K562 (human leukemia)Showed cytotoxicity. researchgate.net
Jaspine B (analog)A-549, P-388, HT-29, MeL-28, MCF-7, HeLa, and othersExhibited cytotoxic activity in the micro and sub-micromolar range. researchgate.net
Pachastrissamine analogsCancer cell linesExhibited cytotoxicity and potent inhibition of sphingosine kinases. researchgate.net

Mechanistic Investigations of Cell Growth Modulation

Role in Membrane Dynamics and Structure

As a foundational sphingolipid, this compound is integral to the structure and dynamics of cellular membranes. Sphingolipids are major constituents of the plasma membrane and endomembranes in eukaryotic cells. researchgate.net Their role extends beyond providing a simple structural scaffold. Research using C. elegans as a model organism has provided profound insights into how sphingolipid biosynthesis directly governs membrane organization and function. nih.gov

These studies have demonstrated that the synthesis of sphingolipids is an absolute requirement for establishing and maintaining apicobasal polarity in epithelial tissues. nih.gov When sphingolipid synthesis is inhibited, it causes a dramatic polarity conversion, leading to the formation of multiple, misplaced lumens instead of a single contiguous one. nih.gov This defect arises because newly synthesized membrane components are no longer correctly sorted to the apical surface. nih.gov The findings identify glycosphingolipids (GSLs), which are derived from the ceramide backbone, as critical molecules that sort components to the expanding apical membrane. nih.gov The physical location of these lipids within the bilayer—for instance, whether they reside on the cytoplasmic or lumenal leaflet—may also be crucial for their function, potentially influencing interactions with cytoplasmic proteins or sorting complexes. nih.gov

Pre-clinical Assessment of Biological Activities in Animal Models

Pre-clinical animal models are crucial for evaluating the therapeutic potential and biological effects of compounds like this compound. Although direct in vivo studies on this specific molecule are limited, research on analogous C16-sphingolipids and other sphingosine analogs offers significant insights into its likely physiological and pathophysiological roles.

In Vivo Studies in Relevant Biological Systems

While direct in vivo evidence for this compound is not extensively documented, studies on structurally similar long-chain amino-diols and sphingosine analogs have demonstrated notable biological activities in animal models. These studies provide a strong basis for inferring the potential in vivo effects of this compound.

One area of significant findings is in the realm of inflammation. A study on long-chain 3-amino-1,2-diols, which share a core structural motif with this compound, demonstrated potent anti-inflammatory effects in a rat model of carrageenin-induced paw edema. nih.gov These compounds exhibited a significant reduction in edema, with inhibition rates ranging from 79.6% to 85.3%. nih.gov This suggests that this compound may possess similar anti-inflammatory properties.

In the context of respiratory diseases, a phosphorylatable sphingosine analog, AAL-R, was shown to reverse airway hyperresponsiveness (AHR) and the associated thickening of airway smooth muscle in a murine model of experimental asthma. frontiersin.org This finding is particularly relevant as it highlights the potential for sphingosine-like molecules to modulate key pathological features of chronic inflammatory airway diseases.

Furthermore, research into sphingolipid metabolism in cancer has provided compelling in vivo data. For instance, the sphingosine analog FTY720 (Fingolimod) has been shown to suppress lung tumor growth in vivo. nih.gov This effect is linked to the compound's ability to mimic ceramide and reactivate protein phosphatase 2A (PP2A), a tumor suppressor. nih.gov Given that C16 ceramide levels are often altered in cancerous tissues, the role of its precursor, this compound, warrants further investigation in cancer models. mdpi.com

The table below summarizes key findings from in vivo studies on compounds structurally or functionally related to this compound.

Compound Class/AnalogAnimal ModelBiological System/DiseaseKey Findings
Long-chain 3-amino-1,2-diolsRatInflammation (Carrageenin-induced paw edema)Significant inhibition of paw edema (79.6% - 85.3%). nih.gov
Phosphorylatable sphingosine analog (AAL-R)MouseExperimental AsthmaReversal of airway hyperresponsiveness and smooth muscle thickening. frontiersin.org
FTY720 (Fingolimod)MouseLung Cancer (Xenograft)Suppression of tumor growth via PP2A activation. nih.gov
Cholest-5-ene-3ß,22(S)-diolRatMetabolic DiseaseInhibition of weight gain and increased serum triacylglycerol levels. medchemexpress.com

Target Identification and Engagement Studies

Identifying the molecular targets of this compound is essential for understanding its mechanism of action. While direct target identification for this specific sphingoid base is in the early stages, research on its metabolic products and synthetic analogs has pinpointed several key proteins and pathways.

The most prominent targets for sphingosine-like molecules are the sphingosine-1-phosphate (S1P) receptors (S1PRs) . nih.gov It is widely established that sphingosine analogs, such as FTY720, are phosphorylated in vivo to their corresponding phosphate (B84403) forms, which then act as potent agonists at S1PRs. nih.gov This interaction is central to their immunomodulatory effects. It is highly probable that this compound can be similarly phosphorylated by sphingosine kinases (SphK1 and SphK2) to form this compound-phosphate, which could then engage with S1PRs. mdpi.comnih.gov

Beyond S1PRs, enzymes involved in sphingolipid metabolism are also critical targets. Ceramide synthases (CerS) , which acylate sphingoid bases to form ceramides, are modulated by sphingosine analogs. For example, FTY720 has been shown to inhibit CerS activity in vitro. nih.gov This suggests that this compound could also interact with and modulate the activity of CerS isoforms, thereby influencing the levels of different ceramide species, such as C16-ceramide. frontiersin.org

Another identified target for sphingosine analogs is the inhibitor 2 of protein phosphatase 2A (I2PP2A/SET) . The sphingolipid analog FTY720 was found to bind to I2PP2A/SET, leading to the reactivation of the tumor suppressor PP2A and subsequent cancer cell death. nih.gov This provides a direct link between a sphingosine-like structure and a key cancer-related signaling pathway.

Recent studies have also explored the inhibitory potential of sphingolipids against intracellular kinases. Molecular docking studies have suggested that sphinganine (B43673), a saturated analog of sphingosine, could target c-Src kinase . This opens up the possibility that unsaturated sphingoid bases like this compound may also interact with and inhibit protein kinases involved in cell proliferation and survival.

The table below outlines the potential molecular targets for this compound based on studies of related compounds.

Potential TargetInteracting Compound(s)Potential Effect of Interaction
Sphingosine-1-Phosphate Receptors (S1PRs)Phosphorylated sphingosine analogs (e.g., FTY720-P)Agonism, leading to immunomodulation and other cellular responses. nih.gov
Sphingosine Kinases (SphK1, SphK2)Sphingosine analogs (e.g., this compound)Phosphorylation of the analog, creating a bioactive phosphate form. mdpi.comnih.gov
Ceramide Synthases (CerS)Sphingosine analogs (e.g., FTY720)Inhibition or modulation of ceramide synthesis. nih.gov
Inhibitor 2 of Protein Phosphatase 2A (I2PP2A/SET)Sphingosine analogs (e.g., FTY720)Reactivation of the tumor suppressor PP2A. nih.gov
c-Src KinaseSphinganine (related sphingoid base)Potential inhibition of kinase activity.

Structure Activity Relationship Sar Studies of 2 Aminohexadec 4 Ene 1,3 Diol and Its Derivatives

Influence of Chain Length and Saturation on Biological Activity

The length and degree of saturation of the long aliphatic chain in sphingoid base analogues are critical determinants of their biological activity. Studies on related ceramide analogues have demonstrated that the cytotoxicity is influenced by the length of the alkyl chain. For instance, ceramides (B1148491) with medium-length alkyl chains (C11–C15) exhibit significant activity, whereas those with shorter (C1–C9) or longer (C17–C23) chains are less active. koreamed.org This suggests that an optimal chain length is necessary for effective interaction with biological targets. In the context of 2-aminohexadec-4-ene-1,3-diol, the C16 chain falls within the range that is often associated with biological activity in related compounds.

Research on other lipid-like molecules further underscores the importance of the alkyl chain length. For example, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov A further increase in chain length to a heptyl group led to a significant decrease in binding affinity at both CB1 and CB2 receptors. nih.gov This highlights a common principle in lipid-mediated interactions: the lipophilic tail must be of an appropriate length to fit into the hydrophobic binding pockets of target proteins.

The saturation of the aliphatic chain also plays a pivotal role. The presence and configuration of double bonds can significantly alter the molecule's shape and flexibility, thereby affecting its biological function. For example, the 4,5-trans double bond in the sphingosine (B13886) backbone is crucial for the inhibitory activity of some ceramide analogues on mitochondrial ceramidase. acs.org Furthermore, a study on ceramide analogues revealed that while the (E)-4 double bond is not strictly essential for inhibitory activity against acid ceramidase, the (E) configuration is required, as the analogue with a (Z)-4 unsaturation was inactive. researchgate.net The absence of the 4,5-double bond in D-erythro-dihydroceramide, as compared to D-erythro-ceramide, leads to its inactivity in inducing apoptosis in certain cell lines. nih.gov This indicates that the rigidity and specific geometry conferred by the double bond are important for biological activity.

Compound TypeChain Length/SaturationEffect on Biological ActivityReference(s)
Ceramide AnaloguesMedium chain (C11-C15)Active koreamed.org
Ceramide AnaloguesShort (C1-C9) or Long (C17-C23) chainsLess active koreamed.org
Cannabimimetic Indoles5-carbon side chainOptimal receptor binding nih.gov
Cannabimimetic Indoles7-carbon side chainDecreased receptor binding nih.gov
Ceramide Analogues(E)-4 double bondRequired for inhibitory activity researchgate.net
Ceramide Analogues(Z)-4 double bondInactive researchgate.net
D-erythro-dihydroceramideSaturated chainInactive in inducing apoptosis nih.gov

Impact of Stereochemistry on Functional Properties

Stereochemistry is a critical factor governing the biological activity of this compound and its analogues. The spatial arrangement of the amino and hydroxyl groups creates several possible stereoisomers, each with potentially distinct biological properties. The naturally occurring sphingosine possesses the D-erythro (2S, 3R) configuration.

Studies on ceramide analogues have shown that different stereoisomers can have vastly different, and sometimes opposing, biological effects. For instance, in leukemia cells, the non-natural L-threo-C2-Ceramide was found to be more potent in inducing apoptosis than the natural D-erythro-C2-Ceramide. nih.gov In another study on ceramide analogues, compounds with the natural D-erythro (2S, 3R) configuration were found to be inactive, while their stereoisomers inhibited cell growth. koreamed.org This suggests that for certain biological targets, a non-natural stereochemistry may be preferred.

The stereochemistry also influences the metabolic fate of these molecules. Both the naturally occurring D-erythro-sphingosine and the synthetic L-threo-sphingosine are readily phosphorylated in cells, indicating that the cellular machinery can recognize and process different stereoisomers. nih.gov However, sphingosine kinase 1 (SphK1) primarily acts on D-erythro-sphingosine and, to a lesser extent, sphinganine (B43673), but not on D,L-threo-dihydrosphingosine. uniprot.org This demonstrates that enzymes involved in sphingolipid metabolism can exhibit stereoselectivity.

The stereochemical configuration can also dictate the ability of these molecules to participate in specific cellular processes. For example, the requirements for ceramide-induced mitophagy are under strict stereochemical control, with the natural trans geometry being essential for this activity. vascularcell.com A study on ceramide stereoisomers in the context of Alzheimer's disease revealed that those with D-erythro (DE) and D-threo (DT) stereochemistry were superior in inducing exosome production for the clearance of amyloid-β. nih.gov

CompoundStereochemistryBiological EffectReference(s)
C2-CeramideL-threoMore potent in inducing apoptosis than D-erythro nih.gov
Ceramide AnalogueD-erythro (2S, 3R)Inactive koreamed.org
Ceramide AnalogueOther stereoisomersInhibit cell growth koreamed.org
SphingosineD-erythro and L-threoReadily phosphorylated in cells nih.gov
SphingosineD,L-threo-dihydrosphingosineNot a substrate for SphK1 uniprot.org
Ceramidetrans geometryEssential for inducing mitophagy vascularcell.com
CeramideD-erythro (DE) and D-threo (DT)Superior in inducing exosome production nih.gov

Modifications to the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are key to its biological activity, serving as points for interaction with target molecules and for metabolic modification. SAR studies have shown that even minor changes to these functional groups can have profound effects.

The amino group is a common site for modification, particularly through N-acylation to form ceramides and their analogues. The nature of the acyl chain attached to the amino group significantly influences the biological activity. For instance, N-acylation of sphingoid bases with electron-deficient acyl groups can lead to the development of potent acid ceramidase inhibitors. researchgate.net The isosteric replacement of the amide group in ceramides with a urea (B33335) or amine functionality has been shown to increase ceramidase inhibitory activity and cytotoxicity. koreamed.org

The hydroxyl groups are also critical for activity. The primary hydroxyl group at C1 is the site of phosphorylation by sphingosine kinases, a key step in sphingolipid signaling. The secondary hydroxyl group at C3 is also important for interactions with target enzymes. Studies on ceramide analogues have shown that the C3-OH group of the sphingosine molecule is required for the inhibition of acid ceramidase. researchgate.net In some instances, the removal or methylation of either the primary or secondary hydroxyl groups can lead to a loss of biological activity. researchgate.net

In the context of sphingosine kinase inhibitors, modifications to the hydroxyl groups have been shown to act as a "molecular switch" for selectivity between the two isoforms, SphK1 and SphK2. For example, the removal of a hydroxyl group on the pyrrolidine (B122466) ring of a sphingoguanidine-based inhibitor can confer selectivity for SphK2. spandidos-publications.com Conversely, the presence of a hydroxyl group on the pyrrolidine ring of another inhibitor was found to mimic the interaction of one of the hydroxyl groups of sphingosine, leading to dual inhibition of SphK1 and SphK2. nih.gov

ModificationEffect on Biological ActivityReference(s)
N-acylation with electron-deficient acyl groupsPotent acid ceramidase inhibition researchgate.net
Isosteric replacement of amide with urea or amineIncreased ceramidase inhibitory activity and cytotoxicity koreamed.org
Presence of C3-OH groupRequired for acid ceramidase inhibition researchgate.net
Removal or methylation of hydroxyl groupsLoss of biological activity researchgate.net
Removal of hydroxyl on pyrrolidine ring of inhibitorSelective SphK2 inhibition spandidos-publications.com
Presence of hydroxyl on pyrrolidine ring of inhibitorDual SphK1/SphK2 inhibition nih.gov

Computational Chemistry Approaches to SAR Prediction

Computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of complex molecules like this compound and for designing novel, more potent analogues.

These computational models correlate the biological activity of a series of compounds with their three-dimensional structural and physicochemical properties. For example, CoMFA and CoMSIA have been successfully applied to model the cytotoxic activities of ceramide analogues. koreamed.org In one study, these models revealed the structural requirements for potent cytotoxic activity, suggesting that long alkyl chains increase cytotoxicity. koreamed.org The contour maps generated from these analyses provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

3D-QSAR models have also been developed for inhibitors of enzymes in the sphingolipid pathway, such as sphingosine kinase 1 (SPHK1). nih.govtandfonline.com These models have demonstrated good predictive capabilities and have been used to analyze the structure-activity relationships of SPHK1 inhibitors, revealing that their binding is predominantly reliant on van der Waals, carbon-hydrogen bonds, and hydrophobic interactions. nih.govtandfonline.com Such insights are invaluable for the rational design of new and more effective inhibitors.

Molecular docking and molecular dynamics simulations are other computational techniques that provide a deeper understanding of the interactions between a ligand and its target protein at the atomic level. These methods can predict the binding mode of a molecule within the active site of an enzyme and can help to explain the observed SAR data. For instance, molecular modeling of naphthalene-based SphK2 inhibitors has revealed key hydrophobic and hydrogen bonding interactions within the sphingosine binding pocket, explaining the observed selectivity. nih.gov

By applying these computational approaches to this compound and its derivatives, researchers can predict the biological activity of novel compounds before their synthesis, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening.

Advanced Analytical and Detection Methods for 2 Aminohexadec 4 Ene 1,3 Diol in Research

Quantitative Analysis in Biological Matrices

The gold-standard for the quantitative analysis of 2-aminohexadec-4-ene-1,3-diol and related sphingolipids in biological matrices such as plasma, tissues, and cells is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiorxiv.org This methodology offers high sensitivity and specificity, allowing for the precise measurement of various sphingolipid species, even at low physiological concentrations. biorxiv.org

The general workflow for LC-MS/MS-based quantification begins with the extraction of lipids from the biological sample. amanote.com A common procedure involves a single-phase or two-phase solvent extraction using mixtures like chloroform (B151607) and methanol (B129727) to efficiently recover a broad range of sphingolipids, from polar long-chain bases to more complex, non-polar ceramides (B1148491) and sphingomyelins. elifesciences.org To ensure accuracy and account for variations in extraction efficiency and instrument response, stable isotope-labeled internal standards (e.g., d17:1 or d17:0 sphingoid bases) are added to the sample at the beginning of the process. nih.gov

Following extraction, the lipid extract is subjected to chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). nih.gov Reverse-phase columns, such as a C18 column, separate lipids based on their hydrophobicity, which is influenced by the length and saturation of their acyl chains. nih.gov The separated lipids are then introduced into a tandem mass spectrometer via electrospray ionization (ESI). nih.gov

Quantification is achieved using Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to select a specific precursor ion (the molecular ion of the target analyte, such as this compound) and then fragment it to produce a characteristic product ion. acs.org The specific transition from precursor to product ion is highly selective for the target molecule. By comparing the signal intensity of the endogenous analyte to that of the known concentration of the internal standard, a precise quantification can be made. amanote.com This approach allows for the simultaneous quantification of dozens of sphingolipid species within a single run. nih.gov

Table 1: Representative LC-MS/MS Parameters for Sphingoid Base Analysis

ParameterDescriptionExample
Chromatography
ColumnType of stationary phase used for separation.Reverse-Phase C18 (2.1 mm x 5 cm) nih.gov
Mobile Phase AThe weaker solvent in the gradient.Water with 0.2% formic acid nih.gov
Mobile Phase BThe stronger solvent in the gradient.Acetonitrile/Methanol with 0.2% formic acid
Flow RateThe speed at which the mobile phase moves through the column.250 - 400 µL/min nih.gov
GradientProgrammed change in mobile phase composition.Linear gradient from ~60% A to 100% B elifesciences.org
Mass Spectrometry
Ionization ModeMethod used to generate ions.Positive Electrospray Ionization (ESI+) nih.gov
Analysis ModeTechnique used for quantification.Multiple Reaction Monitoring (MRM) acs.org
Precursor Ion (Q1)The m/z of the intact molecule selected for fragmentation.[M+H]⁺ for the specific sphingoid base
Product Ion (Q3)The m/z of the characteristic fragment ion detected.Specific fragment resulting from loss of water molecules
Internal StandardA labeled compound used for accurate quantification.C17 Sphingosine (B13886) (d17:1) nih.gov

Imaging Techniques for Cellular Localization

Visualizing the subcellular distribution of this compound and its metabolites is crucial for understanding their localized functions. Fluorescence microscopy, particularly confocal microscopy, is the primary tool for this purpose, employing several distinct strategies. scispace.com

One common approach involves the use of fluorescently-labeled analogs. thermofisher.com Here, a synthetic version of a sphingolipid, such as a ceramide or sphingosine, is attached to a fluorescent dye like BODIPY or NBD. acs.orgthermofisher.com These probes are introduced to living cells, where they are metabolized and incorporated into cellular membranes and organelles. thermofisher.com For example, BODIPY-labeled ceramides are well-known to accumulate in the Golgi apparatus, allowing for the visualization of this organelle and the tracking of subsequent lipid transport pathways. thermofisher.com The specific stereochemistry of the sphingoid base is critical, and probes are typically synthesized from D-erythro-sphingosine to mimic the natural conformation. thermofisher.com

A second strategy utilizes fluorescent protein-based biosensors. These probes consist of a fluorescent protein (e.g., GFP) fused to a protein domain that specifically binds to a target sphingolipid. nih.gov For instance, the Equinatoxin II (EQT) protein, which binds specifically to sphingomyelin (B164518), can be fused to a fluorescent tag (e.g., mKate2) to create a probe (EQ-SM) that visualizes sphingomyelin-enriched domains and tracks their movement from the Golgi to the plasma membrane. nih.gov

A more recent and innovative method involves the development of fluorogenic probes. These are small molecules designed to react specifically with the target lipid, such as sphingosine, resulting in a significant increase in fluorescence. biorxiv.org One such probe uses a salicylaldehyde (B1680747) ester linked to a BODIPY fluorophore. It reacts with the 1,2-amino alcohol functionality unique to sphingoid bases, covalently attaching the fluorophore to the endogenous lipid and "turning on" its fluorescence. biorxiv.org This technique has been successfully used to image the accumulation of endogenous sphingosine in cultured cells, including fibroblasts from patients with Niemann-Pick type C1 disease. biorxiv.orgbiorxiv.org

Table 2: Comparison of Imaging Probes for Sphingolipid Visualization

Probe TypePrinciple of ActionExample ProbeTarget LipidCellular Location Visualized
Fluorescent Lipid Analog Incorporation of a dye-labeled lipid into metabolic pathways.BODIPY FL C5-Ceramide thermofisher.comCeramide, SphingomyelinGolgi apparatus, Endoplasmic Reticulum thermofisher.com
Protein-Based Biosensor A fluorescent protein fused to a lipid-binding domain.EQ-SM (Equinatoxin II-mKate2) nih.govSphingomyelinTrans-Golgi Network, Secretory Vesicles, Plasma Membrane nih.gov
Fluorogenic Probe Chemical reaction with the endogenous lipid causes fluorescence.Bodipy-Salicylaldehyde Ester biorxiv.orgSphingosine, Sphinganine (B43673)General cellular pools, sites of accumulation (e.g., lysosomes) biorxiv.orgbiorxiv.org
Caged Lipid Probe Photoactivation releases the bioactive lipid at a specific location.Mito-caged Sphingosine elifesciences.orgSphingosineMitochondria (site of release) and subsequent metabolic locations elifesciences.org

High-Throughput Screening Methodologies for Derivatives

To discover new molecules that modulate the biological pathways involving this compound, high-throughput screening (HTS) assays are essential. These assays are designed to rapidly test large libraries of chemical compounds for their ability to inhibit or activate the enzymes that metabolize sphingolipids. wisc.edu

A primary target for HTS campaigns is sphingosine kinase (SphK), the enzyme that phosphorylates sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). One advanced HTS method uses RapidFire-Mass Spectrometry (RF-MS/MS). nih.gov In this system, reactions are performed in multi-well plates (e.g., 384-well) using a synthetic substrate, such as a C17 variant of sphingosine, which is not naturally present in the cells or biological matrix being tested (e.g., whole blood). nih.gov After incubation with potential inhibitors, the reaction is stopped, and the amount of C17-S1P produced is quantified by the RF-MS/MS system, which can analyze a sample in seconds. researchgate.net This provides a direct and highly specific measure of enzyme activity.

Another important class of targets are the ceramide synthases (CerS), which acylate the amine group of sphingoid bases like this compound to form ceramides. HTS platforms have been developed to screen for CerS inhibitors. nih.gov These are often enzyme-based assays where recombinant ceramide synthase is incubated with its substrates (a sphingoid base and a fatty acyl-CoA) and a library of test compounds. The activity can be measured by quantifying the ceramide produced, often using LC-MS/MS or fluorescence-based methods if a fluorescently-labeled substrate is used. nih.govnih.gov

Fluorescence-based assays are also widely used for HTS due to their simplicity and scalability. nih.gov For example, an assay for acid ceramidase activity can use a fluorogenic ceramide substrate. When the enzyme cleaves the substrate, a fluorescent product is released, and the signal intensity is proportional to enzyme activity. nih.gov Similarly, kinase activity assays like the ADP-Glo™ Kinase Assay can be adapted for sphingosine kinase. researchgate.net This assay quantifies the amount of ADP produced during the phosphorylation reaction via a luminescence-based signal, providing a robust method for screening large compound libraries. researchgate.net

Table 3: Overview of High-Throughput Screening (HTS) Methodologies

HTS MethodTarget Enzyme ClassPrincipleDetectionThroughput
RapidFire-MS/MS Kinases (e.g., Sphingosine Kinase) nih.govDirect quantification of enzyme product using a stable-isotope labeled substrate.Mass SpectrometryVery High (~10-15 sec/sample) researchgate.net
Fluorescence-Based Enzymatic Assay Ceramidase, Synthases nih.govCleavage of a fluorogenic substrate or use of a fluorescently-labeled substrate.Fluorescence Intensity/PolarizationHigh
Luminescence-Based Kinase Assay Kinases (e.g., Sphingosine Kinase) researchgate.netQuantification of ADP produced in the kinase reaction via a coupled luciferase reaction.LuminescenceHigh
High-Content Imaging Screen Trafficking Modulators biorxiv.orgAutomated microscopy and image analysis to quantify changes in lipid/protein localization.Fluorescence MicroscopyMedium to High

Future Research Directions and Emerging Applications

Unexplored Biosynthetic Pathways and Enzymes

The canonical biosynthesis of sphingoid bases begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). acs.org This reaction is the primary entry point for the de novo synthesis of sphingolipids and establishes the D-erythro stereochemistry common to most mammalian sphingolipids. rsc.org However, the full scope of biosynthetic diversity, especially for chain-length variants like 2-aminohexadec-4-ene-1,3-diol, is not completely understood.

Future research should focus on identifying and characterizing enzymes that may favor or specifically utilize substrates leading to C16 sphingoid bases. While SPT is known to use various fatty acyl-CoAs, the regulatory mechanisms and potential existence of SPT isozymes with different substrate preferences remain areas for exploration. acs.orgmdpi.com For instance, investigations into the metabolic pathways of organisms known to produce significant amounts of C16 sphingolipids, such as certain marine sponges and microorganisms, could reveal novel enzymes or alternative pathways. nih.govresearchgate.net It is also possible that retro-biosynthetic pathways, potentially involving SPT-like enzymes, contribute to the diversity of these compounds in nature. rsc.org

Novel Synthetic Strategies for Complex Analogs

The development of novel synthetic strategies is crucial for producing complex analogs of this compound, which are invaluable tools for studying its biological roles. Current methods often adapt syntheses developed for sphingosine (B13886). One promising approach involves using D-glucosamine as a starting material to assemble L-threo-sphingoid bases, which have configurations often found in invertebrate-derived sphingolipids. acs.org Another strategy uses (R)-Garners aldehyde as a starting point, employing key steps like Grignard reactions and asymmetric reductions to achieve the desired stereochemistry. researchgate.net

Future synthetic efforts could focus on creating analogs with specific modifications to probe structure-activity relationships. This includes the synthesis of:

Isotopically labeled analogs for metabolic tracing and quantification by mass spectrometry.

Fluorescently tagged analogs to visualize their subcellular localization and trafficking.

Photoactivatable and clickable analogs for identifying protein interaction partners. nsf.gov

Analogs with altered chain length, double bond positions, or stereochemistry to dissect their specific roles in membrane structure and signaling. nih.gov

These synthetic endeavors will provide a chemical toolbox to explore the nuanced functions of C16 sphingoid bases.

Elucidating Undiscovered Biological Functions in Diverse Organisms

While the general functions of sphingolipids in cell signaling, apoptosis, and membrane structure are well-established, the specific roles of this compound are less clear. researchgate.netnih.gov This C16 variant has been identified in various organisms and tissues, including human plasma and bovine milk, suggesting conserved biological importance. acs.org

Future research should aim to uncover the unique functions of this specific sphingoid base in a wide range of organisms. For example, in the nematode C. elegans, structurally distinct iso-branched sphingoid bases are essential for development, highlighting how variations in the sphingoid backbone can lead to specialized physiological roles. unige.ch Investigating organisms where this compound is abundant, such as the marine sponge Haliclona vansoesti, could reveal novel antimicrobial or other bioactivities. researchgate.net Comparative studies across different species will be essential to understand the evolutionary pressures that have maintained or selected for this particular chain length and the unique biological processes it regulates. nih.govnih.gov

Development of Research Probes and Tools Based on this compound

To fully understand the cellular and molecular functions of this compound, the development of specialized research probes is essential. Building on techniques used for other sphingolipids, these tools can provide spatiotemporal control and allow for the identification of binding partners. nsf.govbiologists.com

Key areas for future development include:

Fluorogenic Probes: Small molecule probes that become fluorescent upon reacting with endogenous this compound could enable its detection in living cells without the need for genetic modification or metabolic labeling. biorxiv.org

Bifunctional Probes: Analogs incorporating both a photoactivatable group (like a diazirine) and a clickable handle (like an alkyne) can be used to covalently trap and subsequently identify interacting proteins. nsf.gov

Caged Compounds: Photo-caged versions of this compound would allow researchers to release the active molecule at specific subcellular locations with a pulse of light, providing precise temporal and spatial control over its signaling functions. biologists.com

Organelle-Targeted Probes: By attaching specific chemical motifs, analogs can be directed to accumulate in particular organelles, such as lysosomes or mitochondria, enabling the study of its metabolism and function within these compartments. nsf.govbiologists.com

The creation and application of these sophisticated chemical tools will be instrumental in mapping the interaction networks and signaling pathways of this specific sphingoid base. ub.edu

Integration with "Omics" Technologies for Systems-Level Understanding

A systems-level understanding of the role of this compound requires the integration of various "omics" technologies. Sphingolipidomics, the quantitative analysis of the entire spectrum of sphingolipids, is a cornerstone of this approach. nih.gov

Future research should combine sphingolipidomics data with transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular metabolism. nih.gov For example, by analyzing changes in the levels of this compound and its downstream metabolites alongside changes in gene and protein expression in response to a stimulus, researchers can construct predictive kinetic models of sphingolipid metabolic flux. researchgate.netnih.gov This integrated approach can help to:

Identify novel regulatory nodes within the sphingolipid network.

Uncover correlations between the abundance of C16-containing sphingolipids and specific cellular states or disease pathologies.

Generate new hypotheses about the function of this compound that can be tested experimentally. acs.org

By combining large-scale datasets, researchers can move beyond studying the molecule in isolation and begin to appreciate its role within the complex, interconnected web of cellular processes. windows.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-aminohexadec-4-ene-1,3-diol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles certified to EN 166 or NIOSH standards. Avoid skin/eye contact due to skin irritation (H315) and eye damage (H319) risks .
  • Ventilation : Implement local exhaust ventilation to minimize aerosol/dust formation. Use fume hoods for synthesis or handling steps .
  • Storage : Store at -10°C in a dry, sealed container to prevent degradation. Label containers with GHS hazard symbols (H302, H315, H319, H335) .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of inhalation, move to fresh air and administer artificial respiration if needed .

Q. What analytical techniques are used to confirm the structural identity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF/TOF) with fragmentation patterns can confirm molecular weight (C₁₈H₃₅NO₂) and distinguish isomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry (e.g., 2S,3R,4E configuration) and hydroxyl/amine proton shifts. Compare experimental shifts to predicted data for validation .
  • Chromatography : Reverse-phase HPLC with UV/Vis detection ensures purity and separates diastereomers .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer :

  • Step 1 : React a sphingoid base (e.g., sphingosine) with bromoacetyl chloride under anhydrous conditions to form intermediates .
  • Step 2 : Use stereoselective catalysts (e.g., chiral ligands) to control the 2S,3R configuration. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, chloroform/methanol gradient) and validate purity with NMR and MS .

Advanced Research Questions

Q. How does this compound contribute to ganglioside biosynthesis in breast cancer cells?

  • Methodological Answer :

  • Biological Role : Acts as a backbone for N-acylated gangliosides (e.g., N-palmitoyl derivatives), which are overexpressed in cancer cell membranes. These modulate signaling pathways (e.g., EGFR) to promote metastasis .
  • Experimental Design :

Treat breast cancer cell lines (MCF-7, MDA-MB-231) with labeled this compound.

Use flow cytometry and MALDI-TOF/TOF to track ganglioside localization and quantify expression .

Knock down biosynthetic enzymes (e.g., serine palmitoyltransferase) to assess functional impacts .

Q. How can researchers resolve contradictions in spectral data for stereoisomers of this compound?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, MS, and X-ray crystallography to assign absolute configurations. For example, compare experimental ¹³C chemical shifts to computational predictions (e.g., DFT calculations) to identify misassignments .
  • Isomer-Specific Probes : Synthesize enantiopure standards and analyze via chiral chromatography or circular dichroism (CD) spectroscopy .

Q. What are the challenges in synthesizing stereochemically pure this compound?

  • Methodological Answer :

  • Steric Hindrance : The 4E double bond and 2S,3R configuration require low-temperature reactions (-20°C) to prevent racemization .
  • Byproduct Mitigation : Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl and amine moieties during synthesis. Monitor intermediates via LC-MS .

Q. How does this compound interact with neurodegenerative disease pathways?

  • Methodological Answer :

  • Mechanistic Studies :

Administer the compound to neuronal cell lines (e.g., SH-SY5Y) and measure sphingolipid metabolism via LC-MS/MS.

Assess amyloid-β (Aβ) aggregation inhibition using thioflavin-T fluorescence assays .

  • In Vivo Models : Use transgenic mice (e.g., APP/PS1) to evaluate blood-brain barrier penetration and cognitive effects .

Data Analysis and Validation

Q. What methodologies are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Extraction : Solid-phase microextraction (SPME) with nanoporous silica fibers to isolate the compound from plasma or tissue homogenates .
  • Quantification : Use GC-MS with isotope-labeled internal standards (e.g., deuterated analogs) for high accuracy (recovery >95%) .

Q. How can researchers validate the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate with primary human hepatocytes and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using non-compartmental analysis .
  • Enzyme Mapping : Use recombinant CYP450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.